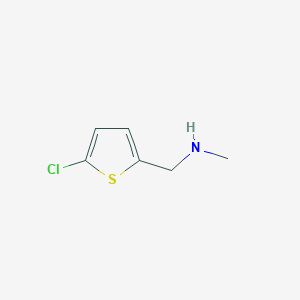

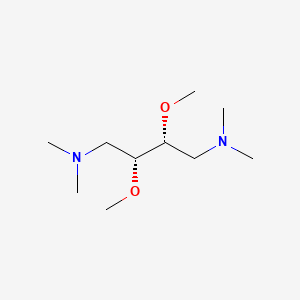

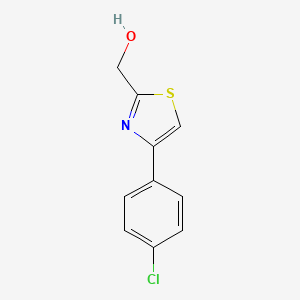

![molecular formula C8H15ClN2O B1349812 8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride CAS No. 212079-30-6](/img/structure/B1349812.png)

8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

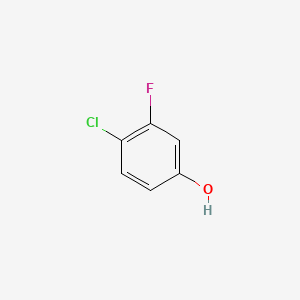

8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride is a useful research compound. Its molecular formula is C8H15ClN2O and its molecular weight is 190.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Approaches and Biological Significance

Research on heterocyclic compounds, such as oxazolones and oxadiazoles, which share structural similarities with the queried compound, highlights the importance of synthetic approaches in developing biologically active molecules. For instance, oxazolone moieties are synthesized via various routes and exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties (Kushwaha & Kushwaha, 2021). Similarly, 1,3,4-oxadiazole derivatives are known for their diverse biological activities, underlining the significance of heterocyclic compounds in medicinal chemistry (Bala, Kamboj, & Kumar, 2010).

Pharmacological Applications

The pharmacological landscape is enriched with heterocyclic compounds due to their structural diversity and potential therapeutic benefits. Research into 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives reveals their promise in treating various diseases, including cancer, HIV, and neurodegenerative disorders, through synthetic modification and exploration of their broad-spectrum drug molecules (Wang, Sun, Jia, Bian, & Yu, 2022). These findings highlight the potential for structurally similar compounds, such as "8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride," to contribute to the development of new pharmacological agents.

Mechanism of Action

Target of Action

The primary targets of 8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride are currently unknown. This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers

Result of Action

Preliminary bioassay results showed that similar compounds exhibited good nematicidal activities against meloidogyne incognita , suggesting potential bioactivity of this compound.

Biochemical Analysis

Biochemical Properties

8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. This compound is known to interact with cholinesterase enzymes, inhibiting their activity and thereby affecting neurotransmitter levels in the nervous system . Additionally, it may interact with other proteins involved in signal transduction pathways, modulating their activity and impacting cellular responses.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in neurotransmission and synaptic plasticity . Furthermore, it can modulate cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to cholinesterase enzymes, inhibiting their activity and increasing the levels of acetylcholine in the synaptic cleft . This inhibition can lead to enhanced cholinergic signaling and improved cognitive function. Additionally, this compound may interact with other receptors and ion channels, modulating their activity and influencing cellular responses.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cognitive function and improve memory by increasing cholinergic signaling . At high doses, it may exhibit toxic effects, including neurotoxicity and adverse behavioral changes. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cholinesterases and other metabolic enzymes, influencing metabolic flux and metabolite levels . This compound can affect the synthesis and degradation of neurotransmitters, impacting overall metabolic balance and energy production in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . It is distributed throughout various tissues, with higher concentrations observed in the brain and nervous system. The localization and accumulation of this compound can influence its activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm and can be transported to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within cells can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Properties

IUPAC Name |

N-(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.ClH/c1-10-7-2-3-8(10)5-6(4-7)9-11;/h7-8,11H,2-5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGNNKBCZMXBOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(=NO)C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372064 |

Source

|

| Record name | N-(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212079-30-6 |

Source

|

| Record name | N-(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.